molecular formula C14H15N3O B7475055 N-benzyl-N,5-dimethylpyrazine-2-carboxamide

N-benzyl-N,5-dimethylpyrazine-2-carboxamide

Cat. No. B7475055
M. Wt: 241.29 g/mol
InChI Key: QZYAHRLDQGKUAI-UHFFFAOYSA-N
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Description

N-benzyl-N,5-dimethylpyrazine-2-carboxamide (abbreviated as BZDMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BZDMP is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N-benzyl-N,5-dimethylpyrazine-2-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. By inhibiting COX-2, N-benzyl-N,5-dimethylpyrazine-2-carboxamide reduces inflammation and pain. N-benzyl-N,5-dimethylpyrazine-2-carboxamide also induces apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-benzyl-N,5-dimethylpyrazine-2-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-N,5-dimethylpyrazine-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, N-benzyl-N,5-dimethylpyrazine-2-carboxamide has been shown to penetrate cell membranes, making it a potential drug delivery system.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N,5-dimethylpyrazine-2-carboxamide in lab experiments include its ability to penetrate cell membranes, its anti-inflammatory and analgesic properties, and its potential as a drug delivery system. However, the limitations of using N-benzyl-N,5-dimethylpyrazine-2-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-benzyl-N,5-dimethylpyrazine-2-carboxamide. One potential direction is the development of N-benzyl-N,5-dimethylpyrazine-2-carboxamide-based drug delivery systems for the treatment of various diseases. Another direction is the study of the potential side effects and toxicity of N-benzyl-N,5-dimethylpyrazine-2-carboxamide. Additionally, the mechanism of action of N-benzyl-N,5-dimethylpyrazine-2-carboxamide could be further elucidated to better understand its anti-inflammatory, analgesic, and anti-tumor properties. Finally, the potential use of N-benzyl-N,5-dimethylpyrazine-2-carboxamide in combination with other drugs could be explored to enhance its therapeutic effects.

Synthesis Methods

N-benzyl-N,5-dimethylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of benzylamine with 2,5-dimethylpyrazine-1-carboxylic acid, the reaction of benzylamine with 2,5-dimethylpyrazine-1-carboxylic acid chloride, and the reaction of benzylamine with 2,5-dimethylpyrazine-1-carboxamide. The most commonly used method is the reaction of benzylamine with 2,5-dimethylpyrazine-1-carboxylic acid chloride in the presence of a base such as triethylamine. This method yields N-benzyl-N,5-dimethylpyrazine-2-carboxamide with a purity of up to 98%.

Scientific Research Applications

N-benzyl-N,5-dimethylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-benzyl-N,5-dimethylpyrazine-2-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

IUPAC Name

N-benzyl-N,5-dimethylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11-8-16-13(9-15-11)14(18)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYAHRLDQGKUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,5-dimethylpyrazine-2-carboxamide

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